molecular formula C18H19N3O6S B10884704 (3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10884704
M. Wt: 405.4 g/mol
InChI Key: AHSGPJPOQMTZNX-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that features a methoxyphenyl group, a nitrophenylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methanone group.

    Attachment of the Methoxyphenyl Group:

    Sulfonylation: The final step is the sulfonylation of the compound with a nitrophenylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of (3-Hydroxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone.

    Reduction: Formation of (3-Methoxyphenyl){4-[(2-aminophenyl)sulfonyl]piperazin-1-yl}methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O6S/c1-27-15-6-4-5-14(13-15)18(22)19-9-11-20(12-10-19)28(25,26)17-8-3-2-7-16(17)21(23)24/h2-8,13H,9-12H2,1H3

InChI Key

AHSGPJPOQMTZNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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